DOTA derivative

Overview

Description

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives are widely used in the field of biomedical imaging and radiopharmaceuticals. These compounds are known for their ability to form stable complexes with a variety of metal ions, making them valuable in diagnostic and therapeutic applications. DOTA derivatives are particularly significant in magnetic resonance imaging (MRI), positron emission tomography (PET), single photon emission computed tomography (SPECT), and fluorescence imaging .

Preparation Methods

DOTA derivatives can be synthesized through various methods, including solid-phase synthesis and solution-phase synthesis. One common approach involves the preparation of DOTA from cyclen (1,4,7,10-tetraazacyclododecane) on solid-phase support. This method allows for the site-specific introduction of DOTA into peptides, facilitating the development of molecular imaging and therapy agents . Another method involves the use of commercial DOTA-tris (t-Bu ester), which is linked to peptides and radiolabeled with gallium-68 . Industrial production methods often involve large-scale synthesis using similar strategies, ensuring high purity and cost-effectiveness.

Chemical Reactions Analysis

DOTA derivatives undergo various chemical reactions, including nucleophilic substitution, complexation, and radiolabeling. For example, a novel chelator of DOTA functionalized by adamantane was synthesized by nucleophilic substitution of 1,4,7-Tris (tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane with N-(adamantan-1-yl) bromoacetamide . Common reagents used in these reactions include bromoacetyl chloride, thionyl chloride, and triethylamine . The major products formed from these reactions are DOTA derivatives with various functional groups, which can be further used in biomedical applications.

Scientific Research Applications

Medical Imaging Applications

DOTA derivatives play a crucial role in enhancing the quality of medical imaging. Their ability to form stable complexes with various radiometals allows for precise imaging of specific tissues or organs.

Key Imaging Techniques:

- MRI : Gadolinium-DOTA complexes are utilized to improve contrast in MRI scans.

- PET : DOTA derivatives labeled with gallium-68 provide high-resolution images for tumor detection and monitoring.

Table 1: Imaging Techniques Using DOTA Derivatives

| Imaging Technique | Radiometal Used | Application |

|---|---|---|

| MRI | Gadolinium | Contrast agent for soft tissue imaging |

| PET | Gallium-68 | Tumor localization and monitoring |

| SPECT | Technetium-99m | Functional imaging of organs |

Radiopharmaceutical Development

DOTA derivatives are integral to the development of radiopharmaceuticals, which combine diagnostic and therapeutic capabilities (theranostics). Recent studies highlight the efficacy of DOTA derivatives in improving the stability and targeting of radiolabeled compounds.

Case Study: Stability of Gallium Complexes

A study evaluated the stability of gallium-DOTA complexes compared to other chelators like DO3A. The findings indicated that certain DOTA derivatives, such as benzyl-DOTA, provided enhanced stability for gallium complexes, making them suitable for clinical applications .

Table 2: Stability Comparison of DOTA Derivatives

| DOTA Derivative | Stability Rating | Remarks |

|---|---|---|

| Bn-DOTA | High | Best stability among tested derivatives |

| DOTAGA | Moderate | Suitable for peptide conjugation |

| DO3A | Low | Less stable than DOTA derivatives |

Biomolecule Modification

DOTA derivatives facilitate the site-specific modification of biomolecules, which is essential for developing targeted therapies. The incorporation of functionalities such as thiol, maleimide, and azide allows for efficient conjugation through click chemistry.

Research Findings

A study demonstrated the successful synthesis of various DOTA derivatives that could be conjugated to bioactive molecules with high yields. The resulting peptide-DOTA conjugates were labeled with gallium-68 at high radiochemical yields, showcasing their potential for targeted imaging .

Table 3: Synthesis and Yield of DOTA Conjugates

| This compound | Functional Group | Yield (%) |

|---|---|---|

| Bn-DOTA | Azide | 64-83 |

| Bn-DOTAGA | Maleimide | 96-99 |

| DO3A | Thiol | 19-25 |

Mechanism of Action

The mechanism of action of DOTA derivatives involves their ability to form stable complexes with metal ions. The central 12-membered tetraaza ring of DOTA coordinates with metal ions through its four nitrogen atoms and four carboxylate groups . This high affinity for metal ions allows DOTA derivatives to effectively sequester radiometals, directing them to specific molecular targets in vivo. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells for imaging or therapy.

Comparison with Similar Compounds

DOTA derivatives are often compared with other chelating agents such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and diethylenetriaminepentaacetic acid (DTPA). While DOTA is known for its exceptional in vivo stability and versatility in complexing a variety of metal ions, NOTA and DTPA also have their unique advantages . For example, NOTA derivatives are often used for radiolabeling with copper-64, while DTPA derivatives are used in MRI contrast agents with gadolinium . The choice of chelating agent depends on the specific requirements of the application, such as the type of metal ion and the desired stability of the complex.

Biological Activity

DOTA derivatives, specifically 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, are macrocyclic chelators that play a crucial role in various biological and medical applications, particularly in radiochemistry and bioconjugation. Their ability to form stable complexes with metal ions makes them invaluable in medical imaging and targeted therapy. This article explores the biological activity of DOTA derivatives, including their synthesis, stability, applications in diagnostics and therapeutics, and comparative analysis with other chelators.

Overview of DOTA Derivatives

DOTA derivatives are characterized by their structural versatility and ability to bind a variety of metal ions such as gallium-68, copper-64, and gadolinium. This capability enhances their utility in imaging techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) . The stability of these complexes minimizes the release of free metal ions in vivo, thereby reducing potential toxicity while improving imaging quality .

Synthesis of DOTA Derivatives

The synthesis of DOTA derivatives typically involves functionalizing the core DOTA structure to enhance its binding properties or target specificity. Common methods include:

- Click Chemistry : This method allows for site-specific derivatization of biomolecules under mild conditions, resulting in high yields .

- Bifunctionalization : Modifications such as the introduction of thiol or maleimide groups enable targeted conjugation to peptides or proteins .

Table 1: Common Synthesis Methods for DOTA Derivatives

| Synthesis Method | Description |

|---|---|

| Click Chemistry | Efficient site-specific conjugation under mild conditions |

| Bifunctionalization | Introduction of reactive groups for targeted conjugation |

| Monofluoro-Cyclooctyne | Facilitates bioconjugation via copper-free click chemistry |

Stability Studies

Stability is a critical factor in the biological activity of DOTA derivatives. Recent studies have focused on the stability of gallium-labeled DOTA complexes. For instance, a study assessed the stability of various DOTA derivatives in murine plasma, revealing that certain derivatives provided higher stability than others . The findings indicated that modifications to the DOTA structure could significantly impact the stability and efficacy of the resulting metal complexes.

Table 2: Stability Comparison of Gallium-Labeled DOTA Derivatives

| Compound Name | Stability in Plasma | Radiochemical Yield (%) |

|---|---|---|

| [67Ga]Ga-DOTA | High | 96-99 |

| [67Ga]Ga-Bn-DOTA | Moderate | 64-83 |

| [67Ga]Ga-p-NO2-Bn-DOTA | Variable | 19-25 |

Applications in Diagnostics and Therapeutics

DOTA derivatives have diverse applications across various fields:

- Medical Imaging : They are widely used as contrast agents in MRI and PET due to their ability to form stable complexes with gadolinium and gallium isotopes .

- Targeted Therapy : Functionalized DOTA derivatives can be conjugated with therapeutic agents for targeted delivery to cancer cells, enhancing treatment efficacy while minimizing side effects .

- Quantitative Proteomics : New DOTA derivatives allow for efficient labeling and targeting of specific post-translational modifications .

Case Studies

- Gallium-68 PET Imaging : A study demonstrated the use of gallium-68-labeled DOTA derivatives for imaging tumors expressing somatostatin receptors. The high affinity and stability of these complexes facilitated effective tumor visualization .

- Bimodal Imaging Agents : Research has shown that combining DOTA with optical imaging agents can create bimodal imaging probes that enhance diagnostic capabilities by providing complementary information from different imaging modalities .

Comparative Analysis with Other Chelators

DOTA derivatives are often compared with other chelators like EDTA and NOTA due to their unique properties:

Table 3: Comparison of Chelators

| Chelator Name | Structure Type | Stability | Applications |

|---|---|---|---|

| DOTA | Macrocyclic | High | MRI, PET, targeted therapy |

| EDTA | Linear | Moderate | General chelation |

| NOTA | Macrocyclic | Moderate | PET imaging |

DOTA's superior stability and versatility make it a preferred choice for many applications compared to other chelators.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of DOTA derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, pH, and catalyst concentration. For example, highlights the use of monofunctionalization strategies, where secondary amines in DOTA are sequentially modified to reduce steric hindrance and improve reaction efficiency. Purification via reversed-phase HPLC or size-exclusion chromatography ensures high purity, while yield enhancement may require iterative solvent screening (e.g., DMF vs. aqueous buffers) .

Q. What characterization techniques are most effective for confirming the structural integrity of DOTA derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying chelation sites and ligand coordination. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides atomic-level structural insights. For metal-bound DOTA complexes (e.g., Gd³⁺), inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal incorporation efficiency .

Advanced Research Questions

Q. What experimental design considerations are critical when applying DOTA derivatives in targeted drug delivery systems?

- Methodological Answer : Researchers must address biocompatibility, targeting specificity, and stability. In vitro assays (e.g., cell viability tests using MTT assays) assess toxicity, while in vivo models evaluate biodistribution. Radiolabeling (e.g., with ⁶⁸Ga for PET imaging) paired with blocking studies validates receptor-specific targeting. emphasizes the need for cross-disciplinary collaboration to integrate pharmacokinetic modeling and histological validation .

Q. How can researchers resolve contradictions in stability data of DOTA derivatives across different solvent systems?

- Methodological Answer : Contradictions arise from solvent polarity, ionic strength, and temperature variations. Systematic stability studies should use standardized protocols (e.g., ICP-MS to track metal dissociation rates). Thermodynamic stability constants (log K) and kinetic inertness (half-life in serum) must be compared under controlled conditions. recommends deriving solvent-specific stability parameters through multivariate regression to identify outlier conditions .

Q. What statistical methods are recommended for analyzing binding affinity data of DOTA derivatives in ligand-receptor studies?

- Methodological Answer : Dose-response curves fitted with nonlinear regression (e.g., Hill equation) quantify binding constants (Kd). ANOVA compares affinity across derivatives, while error propagation accounts for instrument variability. underscores the importance of replicating experiments across multiple batches to ensure generalizability .

Q. What methodologies enable the integration of DOTA derivatives into environmental remediation studies while ensuring data reproducibility?

- Methodological Answer : Field trials require controlled spiking of DOTA-functionalized nanoparticles (e.g., for heavy metal sequestration) paired with soil/water sampling at fixed intervals. Cross-validation via ICP-MS and synchrotron-based X-ray absorption spectroscopy (XAS) ensures data accuracy. highlights the need for open-access data repositories to standardize environmental impact assessments .

Q. Data Management and Validation

Q. How should researchers design experiments to ensure reproducibility in DOTA derivative studies?

- Methodological Answer : Reproducibility requires strict protocol documentation, including reagent batch numbers, instrumentation calibration logs, and environmental controls (e.g., humidity for hygroscopic derivatives). advocates for pre-registering experimental designs and sharing raw data via platforms like Zenodo to facilitate peer validation .

Q. What strategies mitigate biases in phenomenological studies involving DOTA derivatives (e.g., participant-reported outcomes)?

- Methodological Answer : Double-blinded studies and randomization minimize observer bias. For qualitative data (e.g., patient feedback on diagnostic agents), thematic analysis with inter-coder reliability checks ensures objectivity. recommends triangulating subjective data with quantitative biomarkers (e.g., MRI contrast efficacy) .

Q. Cross-Disciplinary Challenges

Q. How can DOTA derivatives be adapted for use in multi-modal imaging (e.g., combined MRI and fluorescence imaging)?

- Methodological Answer : Co-functionalization with fluorophores (e.g., Cy5.5) and MRI-active metals (e.g., Gd³⁺) requires orthogonal conjugation chemistries (e.g., thiol-maleimide for dyes vs. DOTA’s amine groups). notes the importance of steric compatibility and in vivo testing to confirm dual-modality performance without signal interference .

Q. What computational tools are effective for modeling the chelation dynamics of DOTA derivatives with lanthanides?

- Methodological Answer : Density Functional Theory (DFT) simulations predict metal-ligand bond strengths and coordination geometries. Molecular dynamics (MD) simulations assess solvation effects. cites case studies where computational results guided the synthesis of thermodynamically stable DOTA-lanthanide complexes for diagnostic applications .

Properties

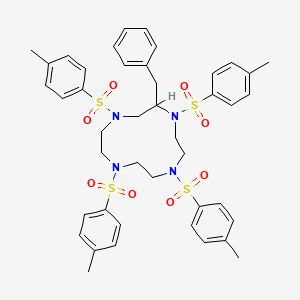

IUPAC Name |

2-benzyl-1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNZNCWQNMGRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.